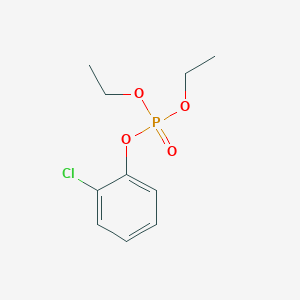

(2-chlorophenyl) diethyl phosphate

Description

Contextualization of Organophosphate Ester Chemistry in Modern Research

Organophosphate esters (OPEs) represent a significant and diverse class of organophosphorus compounds, structurally characterized by a central phosphate (B84403) molecule with alkyl or aromatic substituents. nih.gov These compounds have garnered considerable attention in modern research due to their widespread industrial and agricultural applications. researchgate.netderpharmachemica.com Initially synthesized for various purposes, OPEs are now most recognized for their roles as flame retardants and plasticizers in a vast array of consumer and industrial products, including textiles, furniture, electronics, and building materials. researchgate.netrsc.orgnist.gov

The proliferation of OPEs in commercial use escalated following the restriction of polybrominated diphenyl ethers (PBDEs), which were phased out due to environmental and health concerns. researchgate.net OPEs were considered viable alternatives due to their efficacy and cost-effectiveness. mdpi.com However, the very properties that make them effective, such as their additive nature (meaning they are physically mixed with materials rather than chemically bonded), also facilitate their release into the environment through processes like volatilization, leaching, and abrasion. nih.govresearchgate.net This has led to their ubiquitous presence in various environmental compartments, including air, water, soil, and dust, and their classification as emerging environmental contaminants. researchgate.netucsf.edu Consequently, a significant body of modern research is dedicated to understanding their environmental fate, transport, and potential ecological and human health impacts. mdpi.comwisdomlib.org

The chemical versatility of OPEs, which can be categorized into chlorinated, non-chlorinated, and aryl esters, results in a wide range of physicochemical properties and, subsequently, varied applications and environmental behaviors. mdpi.comwisdomlib.org Current research trends in organophosphate ester chemistry are increasingly focused on developing more environmentally benign alternatives, understanding the degradation pathways of existing OPEs, and refining analytical methods for their detection and quantification in complex matrices. ucsf.educdc.gov

Significance and Research Trajectory of (2-chlorophenyl) diethyl phosphate

This compound is a specific organophosphate ester that, despite being a member of this widely studied class of compounds, has a notably limited and focused research trajectory. Its significance appears to be primarily as an intermediate in organic synthesis rather than as a high-volume commercial product itself. smolecule.com

The available scientific literature on this compound is sparse, with a significant portion of information originating from chemical suppliers and compound databases rather than from dedicated peer-reviewed studies. This suggests that its primary role is likely within specialized laboratory and industrial applications. For instance, it is noted for its potential application in the synthesis of bioactive molecules, particularly those targeting neurological pathways, and as an intermediate in the production of certain pesticides and herbicides. smolecule.com

The research trajectory of this compound can be inferred as being closely tied to the development of the final products for which it serves as a precursor. Unlike many other OPEs that are extensively studied for their environmental prevalence and toxicological profiles, this compound has not been a major focus of such investigations. This could be due to its lower production volume or its consumption within controlled industrial processes, limiting its direct release into the environment.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClO₃P | PubChem nih.gov |

| Molecular Weight | 248.64 g/mol | PubChem nih.gov |

| IUPAC Name | 1-chloro-2-diethoxyphosphorylbenzene | PubChem nih.gov |

| CAS Number | 28036-18-2 | PubChem nih.gov |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| XLogP3 | 2.4 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

16462-86-5 |

|---|---|

Molecular Formula |

C10H14ClO4P |

Molecular Weight |

264.64 g/mol |

IUPAC Name |

(2-chlorophenyl) diethyl phosphate |

InChI |

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

InChI Key |

APOXHPYVMRKTKO-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1Cl |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1Cl |

Other CAS No. |

16462-86-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategic Approaches to (2-chlorophenyl) diethyl phosphate (B84403) Synthesis

The primary route for synthesizing (2-chlorophenyl) diethyl phosphate involves the reaction of 2-chlorophenol (B165306) with a phosphorylating agent. This process can be broken down into the preparation of the necessary precursors followed by their reaction to form the final product.

Multi-Step Reaction Sequences

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursors: 2-chlorophenol and diethyl phosphorochloridate.

Step 1: Synthesis of 2-chlorophenol

One common method for the preparation of 2-chlorophenol is the direct chlorination of phenol (B47542). This reaction is typically carried out by treating phenol with a chlorinating agent, such as chlorine gas, in an inert solvent. The reaction temperature is a critical parameter and is often maintained between 75°C and the reflux temperature of the reaction medium, with advantageous temperatures being in the range of 100-120°C. The use of specific catalysts can influence the regioselectivity of the chlorination, favoring the formation of the ortho-substituted product.

Step 2: Synthesis of Diethyl Phosphorochloridate

Diethyl phosphorochloridate, the phosphorylating agent, is commonly prepared through the chlorination of diethyl phosphite (B83602). wikipedia.org A well-established method for this transformation is the Atherton-Todd reaction, which utilizes carbon tetrachloride as the chlorinating agent in the presence of a base. wikipedia.org Alternatively, it can be synthesized by the reaction of phosphorus oxychloride with ethanol.

Step 3: Synthesis of this compound

The final step in the sequence is the reaction of 2-chlorophenol with diethyl phosphorochloridate. wikipedia.org This reaction is a nucleophilic substitution where the hydroxyl group of 2-chlorophenol attacks the electrophilic phosphorus atom of diethyl phosphorochloridate, leading to the formation of the desired phosphate ester and the elimination of hydrogen chloride. wikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. A general procedure, adapted from the synthesis of similar aryl phosphates, involves dissolving 2-chlorophenol in a suitable anhydrous solvent, such as diethyl ether, along with the base. orgsyn.org The solution is then cooled, and diethyl phosphorochloridate is added dropwise. orgsyn.org After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. orgsyn.org The work-up typically involves quenching the reaction, followed by extraction and purification of the crude product. orgsyn.org

Optimized Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The choice of solvent, base, temperature, and reaction time are all crucial factors that can be optimized to enhance the yield and purity of the final product.

The phosphorylation of phenols with diethyl phosphorochloridate has been the subject of studies to determine optimal conditions. The use of a non-nucleophilic base is essential to prevent side reactions. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and then gradually raised to ensure completion. Anhydrous conditions are necessary as diethyl phosphorochloridate can be hydrolyzed by water.

Below is a representative data table illustrating the impact of different reaction parameters on the yield of aryl phosphate synthesis, based on general findings for the phosphorylation of phenols.

Table 1: Representative Reaction Conditions for Aryl Phosphate Synthesis

| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenol | Pyridine | Diethyl Ether | 0 to 25 | 6 | High |

| 2 | 4-Nitrophenol | Triethylamine | Dichloromethane | -10 to 20 | 8 | Moderate |

| 3 | 2-Chlorophenol (expected) | Pyridine | Tetrahydrofuran | 0 to 25 | 6-8 | Good-High |

Precursor Compounds in Phosphate Ester Synthesis

The successful synthesis of this compound relies on the availability and purity of its key precursors.

2-Chlorophenol: This compound is a chlorinated derivative of phenol. It is a valuable industrial intermediate used in the synthesis of various chemicals. google.com Its synthesis can be achieved through the direct chlorination of phenol, where reaction conditions can be tuned to favor the formation of the 2-chloro isomer over other chlorinated phenols. google.com

Diethyl Phosphorochloridate: Also known as diethyl chlorophosphate, this is a key phosphorylating agent. wikipedia.orgnih.gov It is a colorless liquid that is highly reactive and must be handled with care due to its toxicity. sigmaaldrich.com Its synthesis via the Atherton-Todd reaction from diethyl phosphite is a common laboratory and industrial method. wikipedia.org

Table 2: Key Precursor Compounds

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2-Chlorophenol |  |

Aromatic alcohol providing the (2-chlorophenyl)oxy group |

Design and Synthesis of Analogues and Derivatives

The core structure of this compound can be modified to generate a variety of analogues and derivatives with potentially different chemical and physical properties.

Thiophosphate Analogues: One common modification is the replacement of the phosphoryl oxygen with a sulfur atom to yield a thiophosphate. For instance, O,O-diethyl-O-(2-chloro-4-bromophenyl)-thiophosphate is an intermediate in the synthesis of the insecticide profenofos. google.com The synthesis of such compounds often involves the use of O,O-diethyl chlorothiophosphate as the phosphorylating agent. derpharmachemica.com

Vinyl Phosphate Analogues: The Perkow reaction provides a route to vinyl phosphates, which are structural analogues of aryl phosphates. This reaction involves the treatment of a trialkyl phosphite with a haloketone. While not a direct derivative of this compound, this reaction highlights a strategy for creating phosphate esters with a C=C bond adjacent to the phosphate group.

Other Derivatives: The reactivity of the phosphate ester itself can be exploited to create further derivatives. For example, transesterification reactions could potentially be used to replace the ethyl groups with other alkyl or aryl moieties. Additionally, reactions targeting the aromatic ring, such as further chlorination or nitration, could lead to a range of substituted derivatives, although these reactions would need to be carefully controlled to avoid cleavage of the phosphate ester bond. The synthesis of organophosphorus derivatives from O,O-diethyl chlorophosphate with other functional groups, such as hydrazones, has also been reported, indicating the versatility of this class of compounds in generating diverse molecular architectures. derpharmachemica.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chlorophenol |

| Diethyl phosphorochloridate |

| Phenol |

| Chlorine |

| Phosphorus oxychloride |

| Ethanol |

| Diethyl phosphite |

| Carbon tetrachloride |

| Pyridine |

| Triethylamine |

| Hydrogen chloride |

| Diethyl ether |

| 4-Nitrophenol |

| Dichloromethane |

| 4-Methylphenol |

| 4-(Dimethylamino)pyridine (DMAP) |

| Acetonitrile |

| Tetrahydrofuran |

| O,O-diethyl-O-(2-chloro-4-bromophenyl)-thiophosphate |

| Profenofos |

| O,O-diethyl chlorothiophosphate |

| Trialkyl phosphite |

Molecular Interactions and Biochemical Mechanisms

Mechanistic Elucidation of Enzyme Inhibition by (2-chlorophenyl) diethyl phosphate (B84403)

The primary mechanism of action for many organophosphates, including (2-chlorophenyl) diethyl phosphate, is the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. The specifics of this inhibition vary between different types of cholinesterases.

This compound has been demonstrated to be an effective inhibitor of butyrylcholinesterase (BuChE). Experimental evidence has shown that this compound directly interacts with and phosphorylates BuChE. In studies using a radiolabeled version of the compound, specifically ¹⁴C-labeled this compound, direct binding to BuChE was observed. When the enzyme was incubated with this labeled inhibitor and subsequently separated by native polyacrylamide gel electrophoresis (PAGE), autoradiography confirmed the presence of the radioactive phosphate group attached to the enzyme. This covalent modification of the enzyme's active site is the basis of its inhibition. google.com

The inhibition of BuChE is of particular interest in the context of neurodegenerative diseases like Alzheimer's disease. In the progression of Alzheimer's, while acetylcholinesterase (AChE) activity tends to decrease, BuChE activity often increases. Therefore, selective inhibitors of BuChE are considered potential therapeutic agents. The interaction of this compound with BuChE positions it as a compound of interest in this area of research. google.com

While this compound is a potent inhibitor of BuChE, its interaction with acetylcholinesterase (AChE) is also a critical aspect of its biochemical profile. Organophosphates are known to inhibit both AChE and BuChE, but often with differing selectivity. Research on analogous compounds, such as di-n-butyl 2-chlorophenyl phosphate (DB2ClPP), has shown a clear inhibitory effect on AChE activity. In experiments where AChE was pre-incubated with DB2ClPP and then analyzed, a reduction in enzyme activity was observed. google.com This differential inhibition between AChE and BuChE is a key characteristic of many phosphotriesters and is an active area of investigation. google.com The substitution pattern on the phenyl ring and the nature of the alkyl groups attached to the phosphate determine the degree of selectivity.

Exploration of Non-Cholinesterase Enzyme Modulation (e.g., Hexokinase with Analogues)

The biochemical effects of this compound and its analogues are not limited to cholinesterases. Studies have explored the interaction of these compounds with other, unrelated enzymes to understand their broader specificity and potential off-target effects. For instance, the analogue di-n-butyl 2-chlorophenyl phosphate (DB2ClPP) has been tested against several non-cholinesterase enzymes. google.com

Notably, DB2ClPP was found to have an effect on the activity of hexokinase, a key enzyme in glucose metabolism. This finding suggests that the biochemical reach of this class of organophosphates may extend beyond the cholinergic system. In addition to hexokinase, the effects of DB2ClPP have also been investigated on other enzymes such as trypsin, chymotrypsin, Protein Kinase A (PKA), and S6K2, demonstrating a broader, though often less potent, interaction profile. google.com

Structural Biology and Computational Modeling of Enzyme-Inhibitor Adducts

To gain a deeper understanding of the molecular interactions between this compound and its target enzymes, structural biology and computational modeling techniques have been employed. These methods provide insights into the precise binding modes and the structural determinants of inhibition.

Molecular docking simulations have been utilized to model the interaction of phosphate inhibitors with both AChE and BuChE. These computational models help to visualize how the inhibitor fits into the active site of the enzyme. For organophosphates, the docking simulations illustrate the orientation of the inhibitor within the active site gorge, positioning the phosphorus atom for nucleophilic attack by the catalytic serine residue. google.com

The models can also reveal key interactions with specific amino acid residues that contribute to the binding affinity and selectivity of the inhibitor. For example, the docking of a phosphate inhibitor into the active sites of AChE and BuChE can highlight differences in the amino acid composition of the sites that account for the observed differential inhibition. Flexible docking models, which allow for conformational changes in both the ligand and the protein, provide a more dynamic and realistic representation of the binding event. google.com

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR study for this compound is not detailed in the available literature, the principles of QSAR are fundamental to understanding the inhibitory activity of the broader class of organophosphate compounds to which it belongs.

The development of various analogues, including phosphates, phosphonates, phosphinates, and phosphoramidates, is a testament to the exploration of structure-activity relationships. google.com By systematically modifying the substituents on the phenyl ring and the alkyl chains attached to the phosphorus atom, researchers can modulate the inhibitory potency and selectivity for BuChE over AChE. These relationships, whether formally expressed in a mathematical QSAR model or used as guiding principles in medicinal chemistry, are crucial for the design of more effective and selective enzyme inhibitors.

Molecular Dynamics Simulations of Complex Stability

The primary mechanism of toxicity for many organophosphates involves the irreversible inhibition of AChE through the formation of a covalent bond between the phosphorus atom of the organophosphate and a serine residue within the enzyme's active site. mdpi.com MD simulations are instrumental in elucidating the step-by-step process of this interaction, from initial binding and formation of a pre-covalent complex to the final, stable, covalently inhibited enzyme.

General Methodology of MD Simulations for Organophosphate-AChE Complexes

MD simulations of organophosphate-AChE complexes typically involve the following steps:

System Setup: A high-resolution crystal structure of the target protein, such as human acetylcholinesterase (hAChE), is obtained from a protein data bank. The organophosphate ligand, in this case, this compound, is then docked into the active site of the enzyme using molecular docking programs. This initial complex is placed in a simulation box filled with water molecules to mimic the physiological environment. nih.gov

Force Field Application: A force field (a set of parameters to calculate the potential energy of a system of atoms or molecules) is applied to the system. Common force fields used for protein simulations include AMBER and CHARMM, while specific parameters for the organophosphate ligand are often generated.

Equilibration: The system undergoes an equilibration phase, where the temperature and pressure are gradually adjusted to physiological values (e.g., 310 K and 1 atm). This allows the system to relax and reach a stable state. nih.gov

Production Run: Following equilibration, the production run of the MD simulation is performed, typically for tens to hundreds of nanoseconds. During this phase, the trajectory of each atom is calculated by integrating Newton's laws of motion.

Analysis: The resulting trajectories are analyzed to understand the dynamics and stability of the complex. Key parameters analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.

Key Interactions and Stability of the this compound-AChE Complex

Based on studies of similar organophosphates, the interaction of this compound with the active site of AChE is expected to be governed by a combination of covalent and non-covalent interactions that contribute to the stability of the inhibited complex. The active site of AChE contains a catalytic triad (B1167595) (Ser203, His447, and Glu334 in hAChE) and a peripheral anionic site (PAS).

Table 1: Predicted Key Residues in AChE Interacting with this compound

| Interacting Residue | Type of Interaction | Predicted Role in Complex Stability |

| Ser203 | Covalent Bonding | Forms a stable covalent bond with the phosphorus atom, leading to irreversible inhibition. mdpi.com |

| Trp86 | π-cation Interaction | The indole (B1671886) ring of tryptophan interacts with the positively charged quaternary amine of acetylcholine, and in the case of some OPs, can stabilize the ligand in the active site. nih.gov |

| Tyr124, Asp74 | Hydrogen Bonding | These residues can form hydrogen bonds with the organophosphate, helping to properly orient the inhibitor for the reaction with Ser203 and stabilizing the complex. nih.gov |

| Gly121, Gly122, Ala204 | Oxyanion Hole | These residues form the oxyanion hole, which stabilizes the transition state during the phosphorylation of Ser203. |

The stability of the formed complex can be quantitatively assessed through various parameters obtained from MD simulations.

Table 2: Typical Parameters from MD Simulations Used to Assess Complex Stability

| Parameter | Description | Typical Findings for Stable OP-AChE Complexes |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone from a reference structure over time. | A stable RMSD value (e.g., below 3 Å) indicates that the protein-ligand complex has reached a stable conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Lower RMSF values in the active site region suggest that the binding of the organophosphate has stabilized these residues. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | The presence of persistent hydrogen bonds throughout the simulation signifies a stable interaction. nih.gov |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | Calculates the free energy of binding of the ligand to the protein. | A highly negative binding free energy indicates a strong and stable binding of the organophosphate to the enzyme. |

In a typical simulation of an organophosphate like Phoxim ethyl phosphonate (B1237965) with hAChE, the complex was reported to be stable for the duration of the simulation (e.g., 4 x 10^4 picoseconds), with the ligand stabilized by interactions with key residues such as Trp86 and Asp74. nih.gov It is highly probable that this compound would exhibit similar stabilizing interactions within the AChE active site, leading to the formation of a long-lasting, covalently inhibited enzyme complex. The 2-chloro substitution on the phenyl ring may further influence the electronic properties and steric fit of the inhibitor within the active site gorge, potentially affecting the rate of inhibition and the stability of the final adduct.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-chlorophenyl) diethyl phosphate (B84403) and investigating its interactions, particularly with biological targets like enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous confirmation of the chemical structure of (2-chlorophenyl) diethyl phosphate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the two ethyl groups, arising from spin-spin coupling. The protons on the 2-chlorophenyl ring would appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR: This technique identifies the carbon skeleton. The spectrum would display distinct signals for the methyl and methylene carbons of the ethyl groups and four unique signals for the carbons of the aromatic ring, reflecting their different chemical environments.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for organophosphorus compounds. It provides a single, sharp signal for the phosphorus atom, and its chemical shift is highly sensitive to the electronic environment, confirming the phosphate ester structure. Theoretical calculations and data from analogous compounds like diethylphosphate suggest the ³¹P chemical shift is a key identifier.

During synthesis, NMR is a powerful tool for monitoring the reaction's progress by observing the disappearance of reactant signals and the appearance of product signals, thereby confirming product identity and purity.

Table 1: Representative ¹H and ³¹P NMR Chemical Shifts for the Diethyl Phosphate Moiety Data are representative and based on analogous diethyl phosphate compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -O-CH₂-CH₃ | ~4.0 - 4.3 | Quartet (q) |

| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) |

| ³¹P | Phosphate (P=O) | ~ -1 to -10 | Singlet (s) |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify its metabolites or adducts with biomolecules.

High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of its elemental formula (C₁₀H₁₄ClO₄P). Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. The fragmentation pattern in tandem MS (MS/MS) provides structural information. Common fragmentation pathways for diethyl aryl phosphates include the loss of ethylene molecules (C₂H₄) from the ethyl groups and cleavage of the P-O-aryl bond. koreascience.krmdpi.com

A critical application of MS in toxicology is the identification of protein adducts. Organophosphates like this compound can covalently bind to nucleophilic residues (e.g., serine, tyrosine) on proteins such as acetylcholinesterase (AChE). Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly suited for analyzing these modified proteins. nih.govresearchgate.net In a typical workflow, the adducted protein is digested with an enzyme like trypsin, and the resulting peptide mixture is analyzed. Peptides that have been modified by the diethyl phosphate group will show a specific mass increase, allowing for the precise identification of the adduction site. nih.govnih.govumt.edu

Table 2: Expected Mass Fragments of this compound in MS/MS Analysis Fragmentation is dependent on ionization method and energy.

| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |

| 264/266 | [M+H]⁺ (protonated molecule) | Parent Ion |

| 236/238 | [M+H - C₂H₄]⁺ | Loss of ethylene |

| 208/210 | [M+H - 2C₂H₄]⁺ | Loss of two ethylene molecules |

| 155 | [ (C₂H₅O)₂PO₂ ]⁺ | Cleavage of P-O-Aryl bond |

| 128/130 | [ ClC₆H₄O ]⁺ | Cleavage of P-O-Aryl bond |

Chromatographic Methods for Purification and Analytical Quantification

Chromatography is essential for separating this compound from reaction mixtures or environmental samples for purification and for its precise quantification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable organophosphates. chromatographyonline.com A capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used for separation. cromlab-instruments.es For sensitive and selective detection, a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) is employed, which provides high selectivity for phosphorus-containing compounds over other sample matrix components. researchgate.netnih.gov In some cases, derivatization may be used to improve the chromatographic properties of metabolites. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is preferred for less volatile or thermally labile organophosphates. chromatographyonline.com A common method involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, as the chlorophenyl group absorbs ultraviolet light. For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. frontiersin.org

Table 3: Typical Chromatographic Conditions for Organophosphate Analysis Conditions are generalized and require optimization for specific applications.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| GC | HP-5 (or equivalent) | Helium | NPD or FPD (P-mode) |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV or MS/MS |

Spectrophotometric and Fluorometric Assays for Enzymatic Activity Studies

To study the biological effects of this compound, particularly its inhibitory action on esterase enzymes like acetylcholinesterase (AChE), spectrophotometric and fluorometric assays are widely used. These methods measure the rate of an enzymatic reaction by monitoring changes in absorbance or fluorescence over time.

Spectrophotometric Assays: The most common method for measuring AChE activity is the Ellman assay. nih.govresearchgate.netnih.gov This assay uses acetylthiocholine as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. publichealthtoxicology.com The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods. They often employ substrates that release a highly fluorescent product upon enzymatic cleavage. For example, the binding of organophosphates to certain esterases can be monitored by observing the quenching of intrinsic tryptophan fluorescence of the enzyme. mdpi.com This change in fluorescence can permit immediate and quantitative identification of the inhibitor at very low concentrations. mdpi.com Another approach involves using non-fluorescent substrates that become fluorescent after being acted upon by the enzyme, where the presence of an inhibitor like this compound would lead to a decrease in the rate of fluorescence generation.

Table 4: Components of a Typical Ellman Assay for AChE Inhibition

| Component | Role in Assay |

| Acetylcholinesterase (AChE) | Enzyme being studied |

| This compound | Inhibitor |

| Acetylthiocholine | Substrate |

| DTNB (Ellman's Reagent) | Chromogenic Reagent |

| Phosphate Buffer | Maintains optimal pH |

Emerging Research Frontiers and Future Directions

Development of Next-Generation Analytical Methodologies

The accurate and sensitive detection of (2-chlorophenyl) diethyl phosphate (B84403) in complex environmental and biological matrices is fundamental to understanding its fate, transport, and exposure risks. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been the standard, the research frontier is pushing towards more advanced and efficient techniques. acs.orgnih.gov

Next-generation methodologies focus on enhancing selectivity, reducing sample preparation time, and improving detection limits. nih.govresearchgate.net Innovations include the refinement of extraction techniques such as accelerated solvent extraction (ASE) and the application of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which can reduce solvent consumption and simplify the workflow. nih.govnih.gov

Furthermore, high-resolution mass spectrometry (HRMS) is becoming instrumental in identifying unknown metabolites and transformation products of (2-chlorophenyl) diethyl phosphate, providing a more complete picture of its environmental and metabolic pathways. researchgate.net The development of novel biosensors, including electrochemical and fluorescence-based sensors, also represents a promising avenue for rapid, field-deployable, and real-time monitoring of this compound. researchgate.net These advanced sensors offer the potential for high-throughput screening and continuous monitoring in diverse environments. acs.orgresearchgate.net

Table 1: Comparison of Analytical Methodologies for Organophosphate Ester Detection

| Methodology | Principle | Advantages | Challenges |

|---|---|---|---|

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | High selectivity, precision, and established spectral libraries for identification. nih.govresearchgate.net | Limited to thermally stable and volatile compounds. |

| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | Suitable for a wide range of polarities and thermally labile compounds; high sensitivity and accuracy. nih.gov | Susceptible to matrix effects and ion suppression. nih.govresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperatures and pressures. | Reduces extraction time and solvent volume compared to traditional methods like Soxhlet. nih.gov | Requires specialized equipment. |

| Biosensors | Utilizes biological recognition elements (e.g., enzymes) coupled with a transducer. | Potential for real-time, portable, and rapid detection. researchgate.net | Can have issues with selectivity and stability. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables identification of unknown metabolites and transformation products without authentic standards. researchgate.net | Higher instrument cost and more complex data analysis. |

Integration of Systems Biology Approaches for Comprehensive Understanding

To fully grasp the biological impact of this compound, research is moving beyond single-endpoint toxicity assays towards a more holistic systems biology approach. nih.gov This involves integrating various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the compound's interaction with biological systems. scispace.com

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following exposure, researchers can identify the key cellular pathways and networks that are perturbed. nih.govnih.gov For example, studies on other organophosphate flame retardants (OPFRs) have used transcriptomics to reveal alterations in pathways related to DNA damage, cell cycle regulation, and immune signaling. nih.govnih.gov

These multi-omics datasets, when integrated, can provide a mechanistic foundation for understanding observed toxicological outcomes and help in identifying novel biomarkers of exposure and effect. scispace.comnih.gov Systems toxicology models can also improve dose-response assessments and facilitate more accurate extrapolation of data from laboratory models to human populations. scispace.com This approach allows for a shift from merely identifying adverse effects to understanding the intricate molecular mechanisms that underlie them.

Exploration of Novel Biochemical Targets and Interaction Networks

Historically, research on organophosphates has heavily focused on their inhibitory effects on acetylcholinesterase (AChE) in the nervous system. While relevant, this is not the complete picture for many OPEs, including this compound. Emerging research is dedicated to identifying and characterizing novel biochemical targets and interaction networks for this class of compounds.

Studies on various OPFRs have indicated interactions with a range of biological molecules beyond AChE. For instance, some OPFRs have been shown to interact with carboxylesterases (CEs) and modulate the expression of genes involved in detoxification and immune responses. mdpi.com Other research points to effects on lipid metabolism, mitochondrial function, and the disruption of nuclear receptors, suggesting potential endocrine-disrupting activity. sciprofiles.comoup.com

Investigating these alternative targets is crucial for a comprehensive risk assessment. Techniques such as in vitro enzymatic assays and in silico molecular docking can be used to screen for interactions with a wide array of proteins and receptors. mdpi.comnih.gov By mapping these interactions, scientists can construct detailed networks that illustrate how this compound may exert its effects, potentially revealing unexpected toxicities and informing the development of more targeted and relevant bioassays.

Sustainable Synthesis and Green Chemistry Principles

The production of this compound and other OPEs traditionally involves multi-step chemical syntheses. The future of this field lies in the adoption of sustainable synthesis methods and the application of green chemistry principles to minimize the environmental footprint of production.

Research is exploring more efficient and environmentally benign synthetic routes. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Another key area is the development of catalytic systems that are more efficient and can be recycled, reducing waste. The principles of green chemistry, such as maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, are central to this effort.

While specific green synthesis routes for this compound are not yet widely published, the broader field of organophosphorus chemistry is seeing innovations. For example, transition-metal-free reactions and continuous-flow synthesis processes are being developed for related compounds, which can offer greater control, safety, and efficiency compared to traditional batch processes. acs.org Applying these innovative principles to the synthesis of this compound could lead to more sustainable manufacturing processes with reduced environmental impact.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tris(2-chloroisopropyl) phosphate | TCIPP |

| Tris(1,3-dichloropropyl) phosphate | TDCIPP |

| Triphenyl phosphate | TPHP |

| Isopropylated triaryl phosphate | - |

| Tris(2-chloroethyl) phosphate | TCEP |

| Tributyl phosphate | TnBP |

| Resorcinol bis(diphenyl phosphate) | RDP |

| Diethyl phosphate | DEP |

| Fipronil | FIP |

| Bisphenol S | BPS |

| Diphenyl phosphate | DPHP |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-chlorophenyl) diethyl phosphate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via transesterification of diethyl chlorophosphate with 2-chlorophenol under basic conditions. A typical protocol involves reacting diethyl chlorophosphate (CAS 814-49-3) with 2-chlorophenol in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). Critical parameters include stoichiometric control of the base, anhydrous conditions, and reaction temperature (0–25°C). Post-reaction purification via fractional distillation or column chromatography ensures high purity .

Q. How is this compound utilized as a protective group in organic synthesis, and what are the standard deprotection protocols?

- Methodological Answer : This phosphate ester serves as a transient protective group for hydroxyl or amino functionalities. Its installation involves coupling with the target functional group using activating agents like benzotriazole derivatives. Deprotection is achieved via hydrolysis under mild acidic conditions (e.g., dilute HCl in dioxane) or enzymatic cleavage. The 2-chlorophenyl group offers moderate stability compared to other aryl phosphates, with cleavage rates influenced by steric and electronic effects .

Advanced Research Questions

Q. What methodological considerations are essential when employing this compound in the phosphotriester strategy for oligonucleotide synthesis?

- Methodological Answer : In solution-phase oligonucleotide synthesis, the compound acts as a 3′-phosphate building block. Key steps include:

Phosphorylation : Use bis(benzotriazol-1-yl) 2-chlorophenyl phosphate to activate nucleosides.

Coupling : Sequential 5′-deprotection (e.g., using dichloroacetic acid) and coupling with the next nucleoside.

Precipitation : Oligonucleotides are precipitated with methanol (MeOH) to isolate intermediates.

Critical factors include avoiding oxidation steps (inherent to phosphotriester chemistry) and optimizing solvent systems (e.g., THF/MeCN) to enhance coupling efficiency .

Q. How does the stability of this compound compare to other aryl phosphate esters under varying pH conditions, and what analytical techniques are used to assess this?

- Methodological Answer : Comparative stability studies using HPLC or ³¹P NMR reveal that the 2-chlorophenyl group provides enhanced resistance to hydrolysis at neutral pH compared to unsubstituted phenyl phosphates. Under alkaline conditions (pH > 10), cleavage accelerates due to nucleophilic attack on the phosphorus center. Analytical protocols involve incubating the compound in buffered solutions (pH 3–12) and quantifying degradation products via mass spectrometry (MS) or ion chromatography .

Q. What strategies are recommended for resolving contradictions in reported coupling efficiencies of this compound in solid-phase versus solution-phase oligonucleotide synthesis?

- Methodological Answer : Discrepancies arise from differences in solvent accessibility and support matrices. For solution-phase synthesis (e.g., soluble polymer-supported methods), coupling efficiencies >90% are achieved using excess activated phosphates and iterative precipitation. In solid-phase systems, steric hindrance on resin-bound substrates may reduce efficiency. Hybrid approaches, such as convergent coupling of pre-synthesized trimers, mitigate these issues. Validation via MALDI-TOF MS or PAGE ensures product fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.